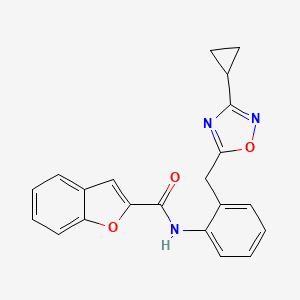

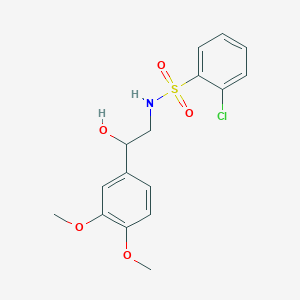

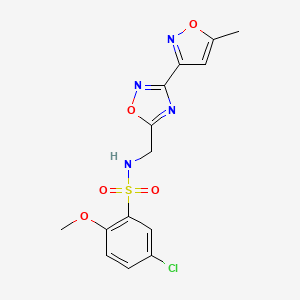

![molecular formula C11H12N2O2 B3009113 醋酸甲基(2-甲基咪唑并[1,2-a]吡啶-3-基) CAS No. 2279123-32-7](/img/structure/B3009113.png)

醋酸甲基(2-甲基咪唑并[1,2-a]吡啶-3-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a compound that falls within the category of heterocyclic compounds, specifically those containing an imidazo[1,2-a]pyridine moiety. This structural motif is of significant interest due to its presence in various biologically active molecules and pharmaceuticals. The compound itself is not directly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related 2-methylimidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis . Another related compound, 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone, was synthesized from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-chlorobenzaldehyde in ethanol . These methods could potentially be adapted for the synthesis of Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate by modifying the functional groups attached to the core imidazo[1,2-a]pyridine structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound with a similar imidazo[1,2-a]pyridine core was determined, revealing the dihedral angle between the imidazopyridine ring system and an attached benzene ring . Such structural analyses are crucial for understanding the conformational preferences of these molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

The imidazo[1,2-a]pyridine moiety is known to participate in various chemical reactions. For instance, the 1-methylimidazole-catalyzed reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates leads to the synthesis of functionalized pyrroles . Although this reaction does not directly involve Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate, it demonstrates the reactivity of related imidazole-containing compounds, which could be informative for predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate can be inferred from related compounds. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of substituents on the imidazo[1,2-a]pyridine ring. The antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of similar compounds have been evaluated, suggesting potential pharmacological properties . Additionally, the molecular conformations of related compounds in solution and crystal form have been discussed based on NMR spectral and X-ray data , which could be relevant for understanding the behavior of Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate.

科学研究应用

咪唑并[1,2-a]吡啶的合成:

- “水介导”氢氨化和银催化的氨氧基化已被用于合成甲基咪唑并[1,2-a]吡啶。此过程不需要故意添加催化剂。类似的方法对咪唑并[1,2-a]吡嗪和咪唑并[2,1-a]异喹啉也产生了良好的结果 (Darapaneni、Mohan、Rao 和 Adimurthy,2013)。

衍生物的细胞毒活性:

- 已经合成并评价了 2-甲基咪唑并[1,2-a]吡啶和喹啉取代的 2-氨基嘧啶的衍生物。这些化合物在细胞毒活性方面显示出有希望的结果,CDK 抑制剂活性,取决于甲基和结构部分的取代 (Vilchis-Reyes 等,2010)。

抗炎特性:

- 已经对 2-甲基咪唑并[1,2-a]吡啶-3-羧酸的抗炎、镇痛、解热和溃疡形成活性进行了研究。这些化合物是通过涉及 2-氨基吡啶和乙基 2-氯乙酰乙酸酯的反应合成的,然后水解所得的乙基羧酸酯 (Abignente 等,1982)。

吡唑并[4,3-c]吡啶的构建模块:

- 甲基 (5-氧代吡唑-3-基)乙酸酯 N,S-酮烯缩醛已被确定为构建吡唑并[4,3-c]吡啶-3-酮和吡唑并[4,3-c]吡啶-3,6-二酮的新构建模块。该化合物是通过在 Ni(OAc)2 存在下将其添加到甲硫氰酸酯 C≡N 键中形成的 (Prezent 等,2016)。

乙酸的结构研究:

- 已经制备并研究了 (2-氧代-2,3-二氢咪唑并[1,2-a]吡啶-3-基)乙酸。使用 1H NMR 光谱和 X 射线数据分析了这些产物在溶液和晶体形式中的分子构象 (Chui 等,2004)。

螺杂环衍生物的合成:

- 甲基咪唑已被用作合成咪唑并[吡啶并嘧啶]和/或咪唑并[萘并吡啶]核并入吲哚部分的稠合螺杂环衍生物的关键中间体 (El-zohry 等,2008)。

抗惊厥衍生物:

- 咪唑并[1,2-a]吡啶的衍生物已被合成并评估其抗惊厥活性。某些化合物对 MES 诱发的癫痫发作表现出显着的活性 (Cesur 和 Cesur,1994)。

作用机制

Target of Action

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad spectrum of biological activity . These compounds have been proposed for the treatment of various diseases such as cancer , cardiovascular diseases , and Alzheimer’s disease . They are also used as antibacterial , antifungal , and anti-inflammatory drugs .

Mode of Action

For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the gastric H+/K±ATPase, which is implicated in the treatment of ulcers .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity . For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol-3-kinases (PI3K) pathway, which is involved in cell growth and survival .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridines has been reported to be compatible with a broad range of functional groups , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .

属性

IUPAC Name |

methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-9(7-11(14)15-2)13-6-4-3-5-10(13)12-8/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIWGFMUVRECFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

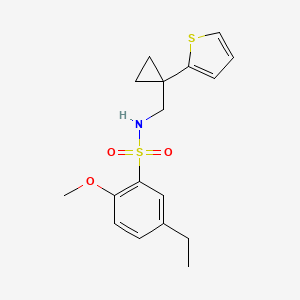

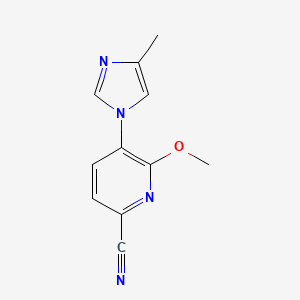

![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)

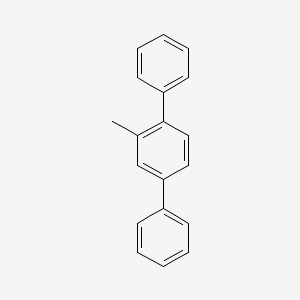

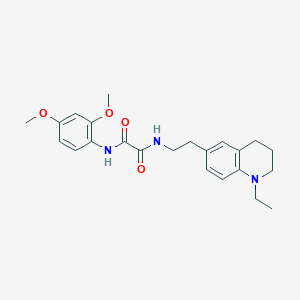

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)

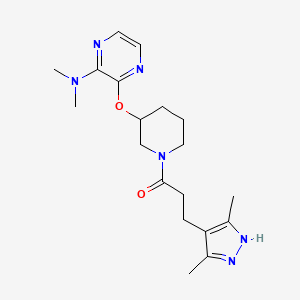

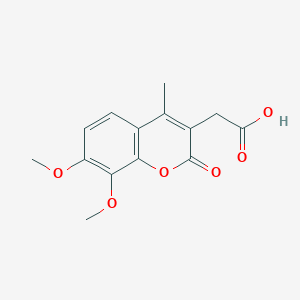

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)